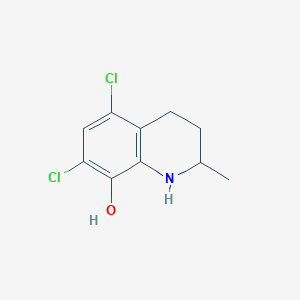
5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol: is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol typically involves the chlorination of 8-hydroxyquinoline. One common method involves dissolving 8-hydroxyquinoline in glacial acetic acid and then passing chlorine gas through the solution until it turns golden yellow. The reaction mixture is then poured into water, resulting in the precipitation of the desired product, which can be purified by recrystallization from acetone .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. Researchers are exploring its use as a lead compound for the development of new drugs targeting various diseases .
Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. Studies have shown that certain derivatives exhibit significant anticancer activity, making them potential candidates for drug development .
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals and other specialty chemicals. Its unique properties make it valuable for the production of high-performance materials .
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it has been suggested that the compound may exert its effects by binding to metal ions, which are critical enzyme cofactors. This binding can disrupt the normal function of enzymes, leading to antimicrobial and anticancer effects . Additionally, the compound’s ability to chelate metal ions may play a role in its biological activity.
Comparaison Avec Des Composés Similaires
5,7-Dichloro-8-hydroxyquinoline: This compound shares a similar structure but lacks the tetrahydroquinoline moiety.
5,7-Dichloro-2-methyl-8-quinolinol: Similar in structure but differs in the degree of hydrogenation.
Chloroxine: Another quinoline derivative with antimicrobial properties.
Uniqueness: 5,7-Dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol is unique due to its tetrahydroquinoline structure, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
5,7-dichloro-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-5-2-3-6-7(11)4-8(12)10(14)9(6)13-5/h4-5,13-14H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQUXDPMJYZPNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C(=C(C=C2Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2385583.png)
![7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2385584.png)
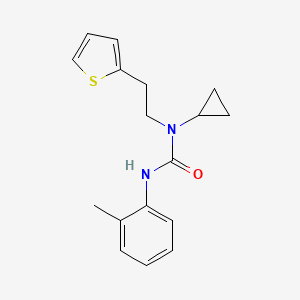
![N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}naphthalene-2-carboxamide](/img/structure/B2385586.png)
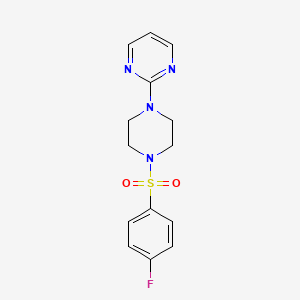
![N-(1-cyanocyclopentyl)-2-[4-(4-cyanophenyl)phenoxy]acetamide](/img/structure/B2385590.png)
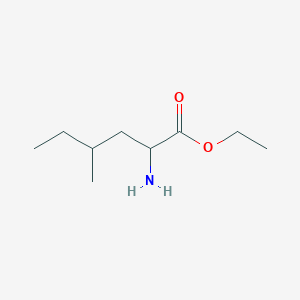
![3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2385592.png)
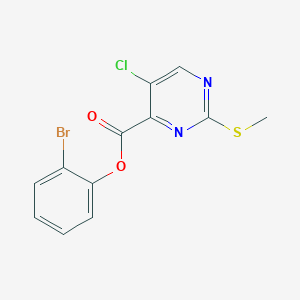
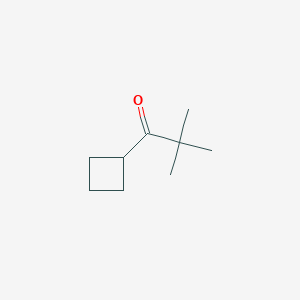
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2385598.png)
![2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2385602.png)

![5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2385604.png)
